molecular formula C16H16ClNO2 B261897 2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide

2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B261897
M. Wt: 289.75 g/mol
InChI Key: HVFXZZJWYMVULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide, also known as clofibric acid, is a synthetic compound that belongs to the class of fibric acid derivatives. It is primarily used as a hypolipidemic agent to lower elevated levels of triglycerides and cholesterol in the blood. In addition, it has been found to possess anti-inflammatory and antitumor properties. In

Mechanism of Action

Clofibric acid acts by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Specifically, 2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide acid activates PPAR-alpha, which increases the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.
Biochemical and Physiological Effects
Clofibric acid has been found to lower the levels of triglycerides and cholesterol in the blood, which reduces the risk of cardiovascular diseases such as atherosclerosis. In addition, it has been found to possess anti-inflammatory and antitumor properties, which may have therapeutic implications in the treatment of inflammatory disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide acid in lab experiments is its well-established hypolipidemic and anti-inflammatory properties, which make it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise molecular targets.

Future Directions

For research on 2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide acid include investigating its potential as a therapeutic agent for inflammatory disorders and cancer, as well as exploring its effects on other metabolic pathways beyond lipid and glucose metabolism. In addition, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of this compound acid.

Synthesis Methods

Clofibric acid is synthesized by reacting 4-chloro-2-methylphenol with chloroacetyl chloride to obtain 2-(4-chloro-2-methylphenoxy)acetophenone. This intermediate is then reacted with methylamine and phenylacetic acid to obtain 2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide acid.

Scientific Research Applications

Clofibric acid has been extensively studied for its hypolipidemic and anti-inflammatory properties. It has been found to lower the levels of triglycerides and cholesterol in the blood by increasing the activity of lipoprotein lipase, an enzyme that breaks down triglycerides in the blood. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C16H16ClNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18(2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

HVFXZZJWYMVULI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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